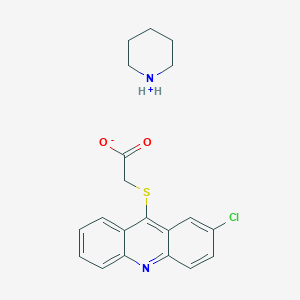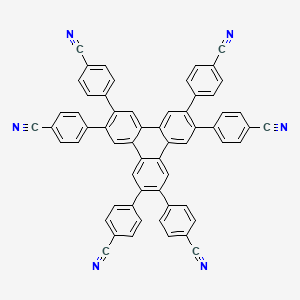
4,4',4",4'",4"",4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is a complex organic compound characterized by its unique structure, which includes a triphenylene core with six benzonitrile groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile typically involves multiple steps, starting with the formation of the triphenylene core. One common method involves the cyclization of appropriate precursors under high-temperature conditions. The benzonitrile groups are then introduced through a series of substitution reactions, often using reagents such as cyanogen bromide or other nitrile sources .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile exerts its effects is largely dependent on its interaction with other molecules. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These interactions can influence the electronic properties of materials, making it valuable in the field of organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde
- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene
- 2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene
Uniqueness
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is unique due to its multiple benzonitrile groups, which enhance its ability to form strong π-π interactions and improve its electronic properties. This makes it particularly suitable for applications in organic electronics and photonics .
Propiedades
Fórmula molecular |
C60H30N6 |
|---|---|
Peso molecular |
834.9 g/mol |
Nombre IUPAC |
4-[3,6,7,10,11-pentakis(4-cyanophenyl)triphenylen-2-yl]benzonitrile |
InChI |
InChI=1S/C60H30N6/c61-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-62)4-16-44)58-28-52(46-19-7-40(34-64)8-20-46)54(48-23-11-42(36-66)12-24-48)30-60(58)59-29-53(47-21-9-41(35-65)10-22-47)51(27-57(55)59)45-17-5-39(33-63)6-18-45/h1-30H |
Clave InChI |
QXANORXTUQQVDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


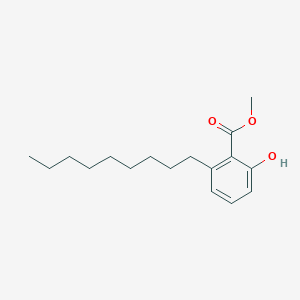
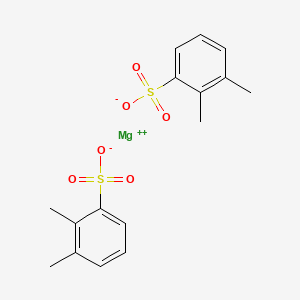
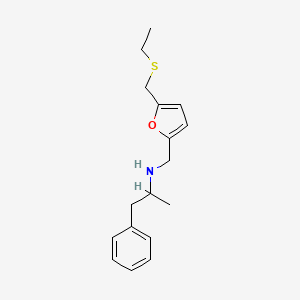
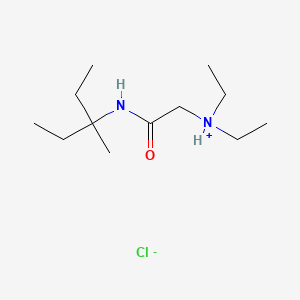

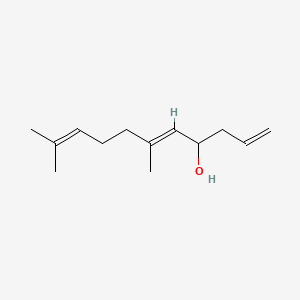

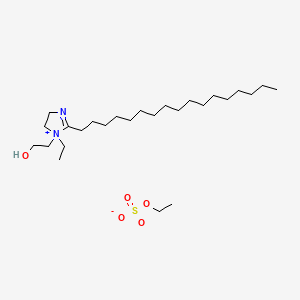


![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
